molecular formula C10H8N2OS B2772150 5-Phenoxypyrimidine-2-thiol CAS No. 540463-65-8

5-Phenoxypyrimidine-2-thiol

Cat. No.: B2772150
CAS No.: 540463-65-8
M. Wt: 204.25
InChI Key: OSFJZNJBHKEFMM-UHFFFAOYSA-N
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Description

5-Phenoxypyrimidine-2-thiol: is a heterocyclic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a phenoxy group and a thione group in the structure of this compound contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenoxypyrimidine-2-thiol typically involves the conversion of a pyrimidinone system to a thione system. This can be achieved using thionation agents such as Lawesson’s reagent or phosphorus pentasulfide. The reaction conditions often involve heating the reactants in an appropriate solvent to facilitate the conversion .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 5-Phenoxypyrimidine-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The thione group can be reduced to form thiols.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry: 5-Phenoxypyrimidine-2-thiol is used as a building block in the synthesis of various heterocyclic compounds. Its unique structure allows for the formation of complex molecules with potential biological activities .

Biology and Medicine: Pyrimidine derivatives, including this compound, have been studied for their potential antitumor activities. They have shown promising results in inhibiting the growth of cancer cells in vitro .

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 5-Phenoxypyrimidine-2-thiol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its phenoxy and thione groups. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the observed biological effects .

Comparison with Similar Compounds

  • 2-Phenylpyrimidine-4-thione
  • 5-Phenyl-1H-pyrimidine-2-thione
  • 2-(4-Methoxyphenyl)pyrimidine-4-thione

Comparison: 5-Phenoxypyrimidine-2-thiol is unique due to the presence of both a phenoxy group and a thione group in its structure. This combination of functional groups contributes to its distinct chemical properties and potential biological activities. Compared to similar compounds, this compound may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .

Biological Activity

5-Phenoxypyrimidine-2-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of phenolic compounds with pyrimidine derivatives. The process can be achieved through various methods, including one-pot reactions that yield high purity and yield percentages. For instance, the synthesis can utilize functionalized amines and isothiocyanates, leading to the formation of thiol derivatives with potential biological applications .

Biological Activities

This compound exhibits a range of biological activities, which can be categorized as follows:

1. Antioxidant Activity

  • The compound has shown promising antioxidant properties, particularly in non-cellular models. It effectively inhibits lipid peroxidation in brain homogenates, suggesting its potential as a neuroprotective agent .

2. Anti-inflammatory and Analgesic Effects

  • Research indicates that derivatives of pyrimidine-thiols, including this compound, possess anti-inflammatory and analgesic activities. Studies have reported significant reductions in inflammation markers and pain responses in animal models at varying dosages .

3. Antimicrobial Properties

  • The compound demonstrates antimicrobial activity against various bacterial strains. Its efficacy has been evaluated using standard disc diffusion methods, showing inhibition zones comparable to known antibiotics .

4. Anticancer Potential

  • Preliminary studies suggest that this compound may inhibit cancer cell proliferation by interfering with specific cellular pathways. In vitro assays have indicated its potential as an anticancer agent against several cancer cell lines .

Case Study 1: Antioxidant Activity

In a study assessing the antioxidant properties of various thiol compounds, this compound was found to significantly reduce oxidative stress markers in neuronal cells, demonstrating its potential for neuroprotective applications.

Case Study 2: Anti-inflammatory Effects

A controlled experiment involving the administration of this compound to rats showed a marked decrease in paw edema induced by carrageenan, indicating strong anti-inflammatory effects at doses of 100 mg/kg.

Case Study 3: Antimicrobial Efficacy

A series of experiments tested the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, supporting its potential as an antimicrobial agent.

Summary of Biological Activities

Activity Type Mechanism/Effect Reference
AntioxidantInhibits lipid peroxidation
Anti-inflammatoryReduces edema in animal models
AnalgesicDecreases pain response in experimental models
AntimicrobialEffective against bacterial strains
AnticancerInhibits proliferation in cancer cell lines

Properties

IUPAC Name

5-phenoxy-1H-pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2OS/c14-10-11-6-9(7-12-10)13-8-4-2-1-3-5-8/h1-7H,(H,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFJZNJBHKEFMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CNC(=S)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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